![molecular formula C15H12N6O2S B10992333 N-(2-oxo-2-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]amino}ethyl)pyrazine-2-carboxamide](/img/structure/B10992333.png)
N-(2-oxo-2-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]amino}ethyl)pyrazine-2-carboxamide
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Overview
Description
N-(2-oxo-2-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]amino}ethyl)pyrazine-2-carboxamide is a complex organic compound that features a pyrazine ring, a thiazole ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]amino}ethyl)pyrazine-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of industrial reactors and continuous flow systems to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-2-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]amino}ethyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, especially at the positions on the pyrazine and thiazole rings.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: I2, TBHP, toluene
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(2-oxo-2-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]amino}ethyl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of N-(2-oxo-2-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]amino}ethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A well-known antimicrobial agent used in tuberculosis treatment.
Thiazole derivatives: Known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Uniqueness
N-(2-oxo-2-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]amino}ethyl)pyrazine-2-carboxamide is unique due to its combination of pyrazine, thiazole, and pyridine rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Biological Activity
N-(2-oxo-2-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]amino}ethyl)pyrazine-2-carboxamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial properties. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), synthesis methods, and case studies.
Chemical Structure
The compound features a complex structure characterized by the following components:
- Pyrazine ring : A six-membered aromatic ring containing two nitrogen atoms.
- Thiazole moiety : A five-membered ring containing sulfur and nitrogen, which is known for its biological significance.
- Pyridine substituent : A nitrogen-containing aromatic ring that enhances the compound's pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain kinases involved in cancer cell proliferation. For instance, similar compounds with thiazole rings have demonstrated moderate to high potency against RET kinase, suggesting potential applicability in cancer therapy .
- Antimicrobial Properties : Preliminary studies indicate that derivatives of thiazole compounds exhibit antibacterial activity. The presence of the thiazole and pyridine rings may contribute to this effect by disrupting bacterial cell wall synthesis or function .
Table 1: Summary of Biological Activities
Case Study 1: Cancer Cell Proliferation
In a study examining the antiproliferative effects of thiazole derivatives, it was found that compounds similar to this compound displayed significant inhibition of cell growth in human cervical carcinoma (HeLa) cells. The IC50 values indicated a promising therapeutic window for further development .
Case Study 2: Antimicrobial Efficacy
Research on related thiazole compounds has shown their effectiveness against Gram-positive and Gram-negative bacteria. The mechanism appears to involve interference with protein synthesis and cell wall integrity, making these compounds potential candidates for further investigation as antimicrobial agents .
Structure-Activity Relationship (SAR)
The structural components significantly influence the biological activity of this compound. Modifications to the thiazole or pyrazine rings can enhance or diminish activity. For example, the introduction of electron-withdrawing groups on the pyridine ring has been associated with increased kinase inhibition potency .
Properties
Molecular Formula |
C15H12N6O2S |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-[2-oxo-2-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]ethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C15H12N6O2S/c22-13(8-19-14(23)11-7-16-5-6-18-11)21-15-20-12(9-24-15)10-3-1-2-4-17-10/h1-7,9H,8H2,(H,19,23)(H,20,21,22) |
InChI Key |
MXBUZLSNMWKMLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)CNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
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